molecular formula C14H11F3N4OS B5560596 2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B5560596
M. Wt: 340.33 g/mol
InChI Key: CJZBLACDLAMRMR-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a structurally complex molecule that incorporates several functional groups, including a benzothiazole moiety, a pyrazolone core, and a trifluoromethyl group. Such compounds are often of interest due to their potential biological activities and unique chemical properties.

Synthesis Analysis

The synthesis of closely related compounds typically involves cyclization reactions and the manipulation of functional groups to achieve the desired structure. For example, Rathi et al. (2013) detailed the synthesis of a series of compounds including a benzothiazol-2-ylamino moiety, utilizing cyclization reactions (Rathi, More, Deshmukh, & Chaudhari, 2013).

Molecular Structure Analysis

The molecular structure of related compounds can significantly influence their physical and chemical properties. Rurack et al. (2000) discussed the impact of substituents on the spectroscopic properties of pyrazoline derivatives, indicating how structural variations can affect electron transfer and charge distribution (Rurack, Bricks, Schulz, Maus, & Reck, Resch‐Genger, 2000).

Chemical Reactions and Properties

Chemical reactivity and properties are influenced by the molecular structure. For instance, Zwanenburg and Maas (2010) explored reactions involving a benzothiazoline derivative, highlighting the influence of substituents on reactivity (Zwanenburg & Maas, 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. Karrouchi et al. (2020) conducted a study on a pyrazole derivative, including X-ray diffraction to elucidate its crystal structure, showcasing the importance of structural analysis in determining physical properties (Karrouchi et al., 2020).

Scientific Research Applications

Anti-Inflammatory Activity

One significant application of derivatives of 2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is in the field of anti-inflammatory research. A study synthesized various derivatives and assessed their in-vitro anti-inflammatory activities using the inhibition of bovine serum albumin denaturation method. Certain derivatives demonstrated significant anti-inflammatory activity, indicating their potential for further exploration in this field (Rathi et al., 2013).

Synthesis of Heterocycles

Another application is in the synthesis of structurally diverse heterocycles, which are crucial in medicinal chemistry. For instance, derivatives of this compound were utilized as starting materials in various alkylation and ring closure reactions to generate a diverse library of compounds. These compounds have potential applications in the development of new therapeutic agents (Roman, 2013).

Anticancer Research

In anticancer research, derivatives of this compound were synthesized and evaluated for their in-vitro anticancer activity against multiple human cancer cell lines. Some derivatives exhibited significant activity against various cancer lines, suggesting their potential as anticancer agents (Waghmare et al., 2013).

Corrosion Inhibition

In the field of materials science, particularly corrosion inhibition, benzothiazole derivatives including this compound showed promising results in protecting steel against corrosion in acidic environments. Their high inhibition efficiency suggests potential industrial applications (Hu et al., 2016).

properties

IUPAC Name

(4E)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-(trifluoromethyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4OS/c1-20(2)7-8-11(14(15,16)17)19-21(12(8)22)13-18-9-5-3-4-6-10(9)23-13/h3-7H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZBLACDLAMRMR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(benzo[d]thiazol-2-yl)-4-((dimethylamino)methylene)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.